O-(3-Phenoxypropyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Phenoxypropyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar O-alkylation and O-arylation techniques. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
O-(3-Phenoxypropyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitrones.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly O-alkylation and O-arylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and peracids.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in O-arylation reactions.
Major Products
The major products formed from these reactions include oximes, nitrones, amines, and various substituted derivatives .
Scientific Research Applications
O-(3-Phenoxypropyl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Utilized in pharmaceutical research for drug development and testing.
Industry: Applied in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of O-(3-Phenoxypropyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with carbonyl compounds, facilitating the formation of oximes and nitrones . The compound’s molecular targets include enzymes and proteins that interact with its hydroxylamine group, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(3-Phenoxypropyl)hydroxylamine hydrochloride include:
Uniqueness
This compound is unique due to its phenoxypropyl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it particularly valuable in specific pharmaceutical and biochemical applications .
Properties
IUPAC Name |
O-(3-phenoxypropyl)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-12-8-4-7-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLDORVLXSBPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCON.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.